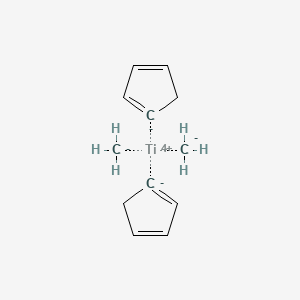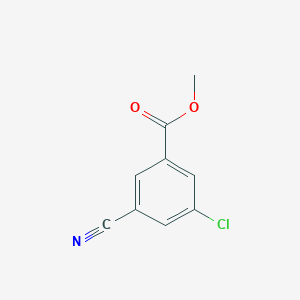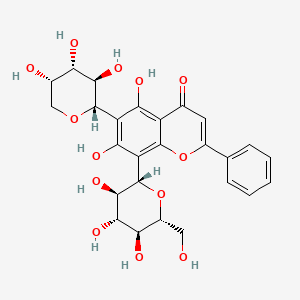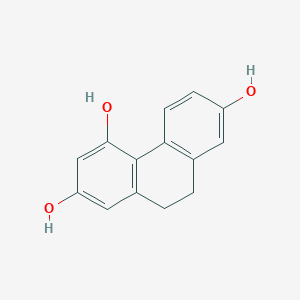
2,4,7-Trihydroxy-9,10-dihydrophenanthrene
描述
2,4,7-Trihydroxy-9,10-dihydrophenanthrene is a dihydrophenanthrene derivative that can be isolated from the air-dried whole plant of Pholidota chinensis Lindl. This compound has shown potent activities in various assays, including DPPH radical-scavenging, with an IC50 value of 16.2 μM .
准备方法
2,4,7-Trihydroxy-9,10-dihydrophenanthrene can be synthesized through the hydroxylation and hydrogenation of phenanthrene. The compound is typically isolated from natural sources, such as the Pholidota chinensis Lindl. plant, through extraction and purification processes involving solvents like ethanol . Industrial production methods may involve similar extraction techniques, followed by large-scale purification processes to obtain the compound in sufficient quantities for research and application .
化学反应分析
2,4,7-Trihydroxy-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2,4,7-Trihydroxy-9,10-dihydrophenanthrene has several scientific research applications:
Chemistry: It is used as a model compound in studies of radical scavenging and antioxidant activities.
Biology: The compound’s ability to inhibit nitric oxide production makes it valuable in studies related to inflammation and immune responses.
Medicine: Its radical-scavenging properties are explored for potential therapeutic applications in diseases involving oxidative stress.
Industry: The compound can be used in the development of materials with antioxidant properties
作用机制
The mechanism of action of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene involves its ability to scavenge free radicals and inhibit nitric oxide production. This activity is primarily due to the presence of hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species. The compound’s effects on molecular targets and pathways, such as NF-κB and metabolic enzymes, contribute to its anti-inflammatory and antioxidant properties .
相似化合物的比较
2,4,7-Trihydroxy-9,10-dihydrophenanthrene can be compared with other dihydrophenanthrene derivatives, such as:
- 4,7-Dihydroxy-2,3,6-trimethoxyphenanthrene
- 4,6,7-Trihydroxy-2,3-dimethoxyphenanthrene
- 2,6-Dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene
These compounds share similar structural features but differ in the number and position of hydroxyl and methoxy groups. The unique arrangement of hydroxyl groups in this compound contributes to its specific radical-scavenging and anti-inflammatory activities .
属性
IUPAC Name |
9,10-dihydrophenanthrene-2,4,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-10-3-4-12-8(5-10)1-2-9-6-11(16)7-13(17)14(9)12/h3-7,15-17H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQKVXUXKVNUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C1C=C(C=C3)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


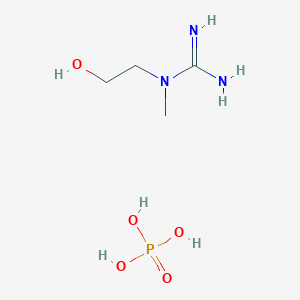
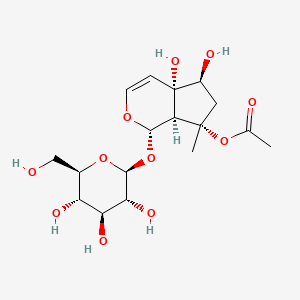
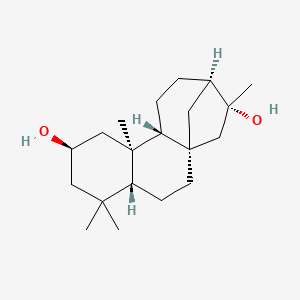
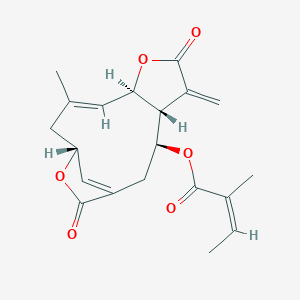
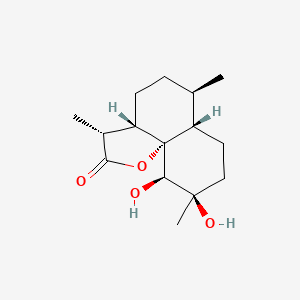
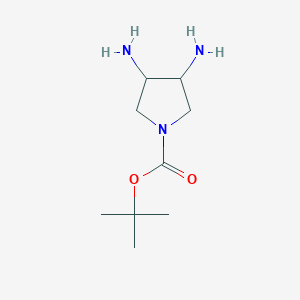
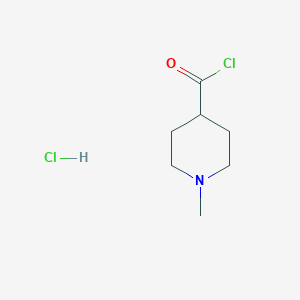
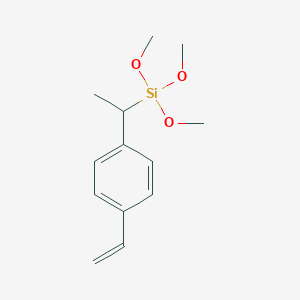
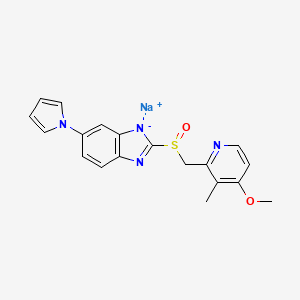
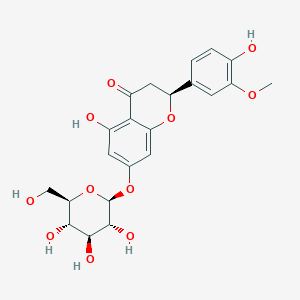
![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)
